molecular formula C15H11BrO B11841744 3-Bromo-2-phenyl-4H-1-benzopyran CAS No. 88186-75-8

3-Bromo-2-phenyl-4H-1-benzopyran

Katalognummer: B11841744
CAS-Nummer: 88186-75-8
Molekulargewicht: 287.15 g/mol
InChI-Schlüssel: CJBKWQROOBXPKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-BROMO-2-PHENYL-4H-CHROMENE is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. The presence of a bromine atom and a phenyl group in the structure of 3-BROMO-2-PHENYL-4H-CHROMENE makes it an interesting compound for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-BROMO-2-PHENYL-4H-CHROMENE involves the reaction of (3-phenoxyprop-1-yn-1-yl)benzene with N-bromosuccinimide (NBS) in the presence of silver trifluoromethanesulfonate (AgOTf) as a catalyst. The reaction is carried out in dichloroethane (DCE) at 80°C for 8 hours . After the reaction, the mixture is washed with saturated sodium thiosulfate, sodium bicarbonate, and saline solutions. The product is then extracted with ethyl acetate and purified by silica gel column chromatography .

Industrial Production Methods

While specific industrial production methods for 3-BROMO-2-PHENYL-4H-CHROMENE are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-BROMO-2-PHENYL-4H-CHROMENE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromenes, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

3-BROMO-2-PHENYL-4H-CHROMENE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-BROMO-2-PHENYL-4H-CHROMENE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-CHROMENE: Lacks the bromine and phenyl substituents, making it less reactive in certain chemical reactions.

    4H-CHROMENE: Similar structure but without the bromine atom, leading to different reactivity and biological properties.

    3-BROMO-4-PHENYL-2H-CHROMENE: Similar to 3-BROMO-2-PHENYL-4H-CHROMENE but with a different substitution pattern.

Uniqueness

3-BROMO-2-PHENYL-4H-CHROMENE is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

88186-75-8

Molekularformel

C15H11BrO

Molekulargewicht

287.15 g/mol

IUPAC-Name

3-bromo-2-phenyl-4H-chromene

InChI

InChI=1S/C15H11BrO/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9H,10H2

InChI-Schlüssel

CJBKWQROOBXPKR-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2OC(=C1Br)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.